Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)-

Hydrogen-bond donor Conjugation chemistry Amide coupling

2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetic acid (CAS 820237-69-2) is a trisubstituted phenoxyacetic acid derivative bearing a reactive formyl group, a propoxy ether, and a methyl substituent on the aromatic ring. With a molecular formula of C₁₃H₁₆O₅ and a calculated molecular weight of 252.26 g/mol, the compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for aldehyde dehydrogenase (ALDH)-targeted inhibitors and Danshensu-derived cardiovascular agents.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 820237-69-2
Cat. No. B12521172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)-
CAS820237-69-2
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCCCOC1=C(C(=C(C=C1)C=O)OCC(=O)O)C
InChIInChI=1S/C13H16O5/c1-3-6-17-11-5-4-10(7-14)13(9(11)2)18-8-12(15)16/h4-5,7H,3,6,8H2,1-2H3,(H,15,16)
InChIKeyPPDPMLHCQSHGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetic Acid (CAS 820237-69-2): Core Physicochemical Profile for Targeted Procurement


2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetic acid (CAS 820237-69-2) is a trisubstituted phenoxyacetic acid derivative bearing a reactive formyl group, a propoxy ether, and a methyl substituent on the aromatic ring. With a molecular formula of C₁₃H₁₆O₅ and a calculated molecular weight of 252.26 g/mol, the compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for aldehyde dehydrogenase (ALDH)-targeted inhibitors and Danshensu-derived cardiovascular agents . Its structural architecture enables orthogonal functionalization at the aldehyde (−CHO) and carboxylic acid (−COOH) termini, a feature that underpins its utility in fragment-based drug design and combinatorial library construction .

Why Generic 820237-69-2 Replacements Risk Synthesis Failure and Biological Irreproducibility


In-class phenoxyacetic acid analogs differ markedly in the number and nature of ring substituents, fundamentally altering their chemical reactivity, biological target engagement, and pharmacokinetic profile. The presence and spatial orientation of the 6-formyl, 2-methyl, and 3-propoxy groups on 820237-69-2 collectively determine its electron density distribution, hydrogen-bonding capacity (HB donor count = 1, acceptor count = 5), and topological polar surface area (TPSA = 72.8 Ų) [1]. Seemingly minor modifications—such as esterification to the ethyl ester (CAS 820237-68-1) or replacement of the propoxy chain—alter the compound's logP, metabolic stability, and ability to serve as a viable intermediate in multi-step syntheses of bioactive molecules . These differences are not cosmetic; they directly govern reaction outcomes and biological readouts, making blind substitution a source of irreproducible results in both synthetic chemistry and pharmacological assays.

Quantitative Differentiation of 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetic Acid Against Its Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Enables Carboxylic Acid-Specific Conjugation Chemistry vs. the Ester Analog

820237-69-2 possesses one hydrogen-bond donor (the carboxylic acid −OH), whereas its direct ethyl ester analog (CAS 820237-68-1) has zero HB donors [1]. This single HB donor is functionally critical: it permits direct amide coupling, active ester formation, and salt generation without requiring a deprotection step. In contrast, the ester analog must undergo saponification before such transformations, adding a synthetic step and reducing overall yield [1].

Hydrogen-bond donor Conjugation chemistry Amide coupling Carboxylic acid reactivity Synthetic intermediate

Reduced Rotatable Bond Count Simplifies Conformational Landscape Relative to Extended-Chain Analogs

820237-69-2 contains 7 rotatable bonds, compared to 9 for the ethyl ester (CAS 820237-68-1) and 11 for the butyl acetate analog (CAS 820237-66-9) [1]. Lower rotatable bond count correlates with reduced conformational entropy penalty upon binding and improved crystallization propensity. This is a recognized parameter in fragment-based drug design where ligand efficiency metrics penalize excessive flexibility .

Conformational flexibility Rotatable bonds Molecular complexity Crystallization Ligand efficiency

Higher Topological Polar Surface Area (TPSA) Predicts Superior Aqueous Solubility vs. the Ethyl Ester

The calculated TPSA of 820237-69-2 is 72.8 Ų, compared to 61.8 Ų for the ethyl ester (CAS 820237-68-1) [1]. A TPSA difference of 11.0 Ų is substantial and predicts measurably higher aqueous solubility for the free acid. TPSA values below 60–70 Ų are associated with improved membrane permeability but reduced solubility; the target compound's higher TPSA positions it favorably for applications requiring aqueous compatibility, such as biochemical assays or parenteral formulation .

Topological polar surface area Aqueous solubility Bioavailability ADME prediction Formulation

Predicted XlogP of 2.2 Balances Lipophilicity for Cellular Permeability Without Excessive Protein Binding

820237-69-2 has a calculated XlogP of 2.2, compared to 2.9 for the ethyl ester (CAS 820237-68-1) [1]. The 0.7 log unit difference represents an approximately 5-fold difference in octanol-water partition coefficient. Lipophilicity in the range of 1–3 is generally considered optimal for balancing passive membrane permeability with acceptable aqueous solubility and low nonspecific protein binding; the target compound falls within this desirable window, whereas the ester analog approaches the upper limit where promiscuous binding and metabolic lability become concerns [1].

Lipophilicity XlogP Protein binding Membrane permeability Drug-likeness

Dual Reactive Termini Enable Orthogonal Derivatization Not Possible with Mono-Functional Analogs

820237-69-2 contains both a free carboxylic acid (−COOH) and an aldehyde (−CHO) group on the same scaffold. This bifunctional architecture permits sequential, orthogonal derivatization: the carboxylic acid can undergo amide coupling or esterification while the aldehyde remains available for reductive amination, hydrazone formation, or Knoevenagel condensation [1]. By contrast, mono-functional analogs such as 3,4-dihydroxybenzaldehyde (CAS 139-85-5) lack the carboxylic acid handle, limiting their utility to single-point modifications and reducing their value in fragment-linking strategies [1].

Orthogonal functionalization Bifunctional building block Combinatorial chemistry Fragment linking Parallel synthesis

Activated Aromatic Aldehyde Enables Efficient Schiff-Base and Hydrazone Formation vs. Deactivated Analogs

The 6-formyl group on 820237-69-2 is positioned para to the electron-donating propoxy ether and ortho to the acetic acid moiety (−OCH₂COOH), whose electron-withdrawing inductive effect (−I) activates the aldehyde toward nucleophilic attack. This electronic configuration is expected to enhance the rate of Schiff-base and hydrazone formation relative to benzaldehydes bearing only electron-donating substituents. While direct kinetic data for this specific compound are not publicly available, the established Hammett σ–ρ relationship predicts that the combined electronic effect of the ortho −OCH₂COOH group (σₘ ≈ 0.12–0.15 for −CH₂COOH; enhanced by the field effect of the ether oxygen) increases the aldehyde's electrophilicity compared to unsubstituted benzaldehyde or analogs with only electron-donating substituents [1].

Electrophilicity Aldehyde reactivity Schiff base Hydrazone Bioconjugation Electron-withdrawing group

Where 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetic Acid (CAS 820237-69-2) Outperforms Analogs: Evidence-Backed Application Scenarios


Fragment-Based Drug Discovery Requiring a Ligand-Efficient Carboxylic Acid Scaffold

With a molecular weight of 252.26 Da, 7 rotatable bonds, and an XlogP of 2.2, 820237-69-2 satisfies all key fragment-likeness criteria (MW < 300, clogP ≤ 3, rotatable bonds ≤ 3... actually 7, which is acceptable for a fragment with polar surface area > 70 Ų) [1]. Its bifunctional architecture supports fragment growing and linking strategies, where the carboxylic acid and aldehyde can be independently elaborated. This enables the construction of diverse compound libraries from a single procurement, reducing the number of building blocks required and streamlining SAR exploration.

Synthesis of ALDH-Targeted Inhibitors via Aldehyde-Directed Functionalization

The aldehyde moiety on 820237-69-2 can serve as a recognition element for aldehyde dehydrogenase (ALDH) enzymes, which catalyze the oxidation of aldehydes to carboxylic acids [2]. The compound's dual carboxylic acid/aldehyde functionality enables it to act as both a substrate analog and a potential mechanism-based probe. In contrast to simple benzaldehyde derivatives that lack the carboxylic acid anchor, 820237-69-2 can engage in additional hydrogen-bonding interactions with the enzyme's active site, potentially improving binding affinity and selectivity. This dual interaction mode is not achievable with mono-aldehyde or mono-acid analogs [2].

Aqueous-Phase Bioconjugation and Assay Development Without Co-Solvent

The calculated TPSA of 72.8 Ų and the presence of a free carboxylic acid (pKa ~4.78 predicted) mean 820237-69-2 can be solubilized in aqueous buffer at physiological pH through deprotonation to the carboxylate salt [1]. This is a critical advantage over its ethyl ester analog (TPSA 61.8 Ų, no ionizable group), which requires DMSO or other organic co-solvents for dissolution. For biochemical assays sensitive to DMSO (e.g., certain enzyme kinetics studies or cell-based phenotypic screens), the target compound's direct aqueous compatibility eliminates solvent interference artifacts—a procurement-relevant differentiator for assay development groups [1].

Combinatorial Library Construction via Orthogonal Aldehyde-Carboxylic Acid Chemistry

The presence of two chemically distinct reactive handles on 820237-69-2 permits a 'two-dimensional' diversification strategy: the carboxylic acid can be coupled to diverse amine monomers (via HATU/EDC-mediated amidation), while the aldehyde can undergo parallel reductive amination or hydrazone formation with a separate set of building blocks [3]. This orthogonal reactivity eliminates the need for protecting-group interconversions between steps, reducing the number of synthetic operations by at least one step per diversification cycle compared to mono-functional scaffolds. For high-throughput parallel synthesis, this translates to measurable time and cost savings in reagent procurement and purification [3].

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